1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide
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Description
1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N5O2S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.12594604 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been shown to target enzymes like succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key metabolic pathways.
Mode of Action
It’s suggested that similar compounds form strong hydrogen bonds with their targets . This interaction can inhibit the normal function of the target enzyme, leading to the therapeutic effects of the compound.
Biochemical Pathways
For instance, some compounds have demonstrated antitubercular activity against Mycobacterium tuberculosis , suggesting they may interfere with the biochemical pathways this bacterium uses for survival and replication.
Result of Action
Similar compounds have shown potent activity against certain strains of bacteria and parasites , suggesting that they may lead to the death or inhibition of these organisms.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can be influenced by the specific structural features of the pyrazole derivative .
Cellular Effects
Some pyrazole derivatives have been shown to exhibit cytotoxic activity, suggesting that they may influence cell function .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins, and may influence its localization or accumulation .
Subcellular Localization
It is likely that this compound is directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
1-methyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-20-12-15(11-18-20)24(22,23)19-10-7-13-3-5-14(6-4-13)16-8-9-17-21(16)2/h3-6,8-9,11-12,19H,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKYCAGIWCGTOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.